molecular formula C15H14F3N3O2S B256202 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B256202
M. Wt: 357.4 g/mol
InChI Key: YGDRPUCRPLHUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

TAK-659 inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, survival, and migration. TAK-659 also modulates the activity of other signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the modulation of other signaling pathways, and the inhibition of cell proliferation, survival, and migration. TAK-659 has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments, including its high purity and stability, its well-characterized synthesis method, and its potential for use in oncology and immunology research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on TAK-659, including the optimization of its synthesis method, the development of more potent and selective BTK inhibitors, and the evaluation of its safety and efficacy in preclinical and clinical studies. Other potential directions for research include the investigation of TAK-659's effects on other signaling pathways, the development of combination therapies with other anticancer agents, and the exploration of its potential use in other disease areas.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 6-methyl-4-oxo-1H-pyrimidine-2-thiol with 2-(trifluoromethyl)benzaldehyde to form the intermediate 2-(trifluoromethyl)benzylthio-6-methyl-4-oxo-1H-pyrimidine, which is then reacted with 2-bromo-N-(2-hydroxyethyl)propanamide to form TAK-659. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

TAK-659 has been studied for its potential use in scientific research, particularly in the field of oncology. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of various types of cancer. TAK-659 has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and other inflammatory conditions.

properties

Product Name

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C15H14F3N3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C15H14F3N3O2S/c1-8-7-12(22)21-14(19-8)24-9(2)13(23)20-11-6-4-3-5-10(11)15(16,17)18/h3-7,9H,1-2H3,(H,20,23)(H,19,21,22)

InChI Key

YGDRPUCRPLHUKL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2C(F)(F)F

SMILES

CC1=CC(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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